N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine

Physicochemical Properties Drug-likeness LogP

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine is a polysubstituted diarylamine with a molecular formula of C12H10ClN3O3 and a molecular weight of 279.68 g/mol. It belongs to the class of 2-aminopyridine derivatives, featuring a distinct aromatic ring system decorated with electron-withdrawing nitro (4-position), chloro (5-position), and electron-donating methoxy (2-position) groups.

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68 g/mol
CAS No. 85896-08-8
Cat. No. B12678108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine
CAS85896-08-8
Molecular FormulaC12H10ClN3O3
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H10ClN3O3/c1-19-11-7-10(16(17)18)8(13)6-9(11)15-12-4-2-3-5-14-12/h2-7H,1H3,(H,14,15)
InChIKeyREVBFPFZYQRHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine (CAS 85896-08-8): A Specialized Building Block in Medicinal Chemistry


N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine is a polysubstituted diarylamine with a molecular formula of C12H10ClN3O3 and a molecular weight of 279.68 g/mol [1]. It belongs to the class of 2-aminopyridine derivatives, featuring a distinct aromatic ring system decorated with electron-withdrawing nitro (4-position), chloro (5-position), and electron-donating methoxy (2-position) groups. This specific substitution pattern creates an electronic push-pull system that is of interest as a customizable scaffold for kinase inhibitor design and as a key intermediate in the synthesis of pharmacologically active heterocycles. Its structural complexity and the presence of multiple reactive handles distinguish it from simpler mono- or disubstituted analogs, making it a candidate for programs requiring targeted covalent modification or specific pharmacokinetic modulation [2].

Why N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine Cannot Be Simply Replaced by a Generic Analog


The 5-chloro-2-methoxy-4-nitrophenyl substitution pattern is not arbitrarily chosen; it directly impacts electronic distribution, hydrogen-bonding capacity, and metabolic stability in a manner that generic in-class compounds cannot replicate. The simultaneous presence of the strong electron-withdrawing nitro group and the electron-donating methoxy group on the same ring, combined with the pyridine-2-amine moiety, creates a unique dipole and charge-transfer profile that influences key drug-likeness parameters such as logP and topological polar surface area (TPSA) [1]. Simple substitution of even one group—for example, replacing methoxy with hydrogen (as in the 2-nitro analog) or moving the nitro position—can fundamentally alter the compound's reactivity, its ability to form critical intramolecular hydrogen bonds, and its overall fit within the active site of a target enzyme [2]. This molecular fingerprint means that using a seemingly similar building block without rigorous validation risks failure in downstream synthesis, unexpected impurity profiles, and loss of biological activity, particularly in structure-activity relationship (SAR)-driven programs where every substituent contributes to potency and selectivity.

Quantitative Differentiation: How N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine Compares to its Closest Analogs


Predicted Physicochemical Profile: Target vs. Des-Methoxy Analog (CAS 89660-11-7)

Comparison of the predicted physicochemical properties of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine with its closest commercially documented analog, N-(5-chloro-2-nitrophenyl)pyridin-2-amine (CAS 89660-11-7), which lacks the 2-methoxy group, reveals key differences in polarity and hydrogen-bonding capacity. The introduction of the methoxy group is calculated to increase the molecular weight by 30.02 g/mol and significantly alters the octanol/water partition coefficient, a critical determinant of membrane permeability and metabolic profile. [1] [2]

Physicochemical Properties Drug-likeness LogP

Hydrogen Bond Acceptor-Donor Capacity: Target vs. Non-Methoxy Analog

The presence of the para-nitro group and the ortho-methoxy group creates the potential for an intramolecular N-H...O hydrogen bond between the secondary amine and the nitro group, a feature that stabilizes a nearly planar conformation. This structural motif is absent in the des-methoxy analog. The methoxy oxygen additionally serves as a weak hydrogen bond acceptor, increasing the total number of H-bond acceptors in the target molecule compared to the comparator, which can fine-tune solubility and target engagement profiles. [1] [2]

Solubility Permeability Molecular Recognition

Demonstrated Synthetic Utility: Selective Nitro Reduction as a Gateway to Diamine Intermediates

The presence of the 5-chloro-2-nitrophenyl motif is a well-documented precursor to ortho-diamines, which are crucial intermediates for benzimidazole synthesis. In a related reaction, N-(5-chloro-2-nitrophenyl)pyridin-2-amine undergoes selective reduction with tin(II) chloride to yield N1-(2-pyridyl)-4-chloro-o-phenylenediamine in 53% yield. The target compound, bearing the additional methoxy group, introduces a valuable handle for further diversification or electronic tuning of the resulting diamine. This synthetic pathway is a key point of differentiation from analogs where such a handle is absent, enabling access to a distinct chemical space of functionalized benzimidazoles or quinoxalines. [1]

Synthetic Chemistry Intermediate Reduction Pathway

Validated Separation and Purity Control Protocol for Procurement

A specific reverse-phase HPLC method has been developed and verified for the separation and purity analysis of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine using a Newcrom R1 column, a mobile phase of acetonitrile, water, and phosphoric acid. [1]. This method offers a key procurement advantage: the existence of a dedicated QC protocol reduces the analytical burden on the purchasing lab and provides a reliable framework for identity and purity verification. For an analog like N-(5-chloro-2-nitrophenyl)pyridin-2-amine, such a dedicated, publicly validated method is not immediately available, forcing procurement teams to invest resources in method development before use.

Analytical Chemistry HPLC Quality Control

Procurement-Driven Application Scenarios for N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine


Design and Synthesis of Kinase-Focused Compound Libraries Requiring a High Degree of Substitution Diversity

This compound is ideally deployed as a core scaffold in the parallel synthesis of kinase inhibitor libraries. The unique combination of electron-donating (methoxy) and withdrawing (nitro, chloro) groups on the central phenyl ring, coupled with a pyridin-2-amine recognition motif, allows medicinal chemists to explore key interactions within the ATP-binding pocket. The documented ability to selectively reduce the nitro group to a primary amine provides a branching point that directly yields a substituted ortho-diamine, a progenitor for high-value heterocycles like benzimidazoles and quinoxalines. [1]

Lead Optimization Programs Requiring Modulation of hERG and logP Without Sacrificing Potency

When compared to the des-methoxy analog (CAS 89660-11-7), the predicted 0.7-unit reduction in logP offers a tangible advantage for programs struggling with high lipophilicity-driven off-target effects, such as hERG channel blockade. The additional methoxy group contributes to a lower logP while maintaining a similar molecular recognition surface. Procurement of this specific compound allows the optimization team to test a hypothesis where a slight increase in molecular weight and polarity leads to a wider therapeutic window. [2] [3]

Development of Targeted Covalent Inhibitors (TCIs) with a Customizable Warhead Positioning

The presence of the 5-chloro substituent, a chemically stable but synthetically addressable handle, makes this compound a strategic intermediate for late-stage functionalization. In a TCI program, the scaffold can be used to explore the optimal vector for attaching a covalent warhead. The methoxy group serves as a solubility-enhancing element that can mitigate the high lipophilicity often required for warhead reactivity, thereby balancing the overall physicochemical profile of the inhibitor. [1]

Analytical Chemistry and Process Control: Impurity Profiling and Reference Standard Procurement

For a CRO or pharmaceutical quality control department analyzing a drug substance that features this substitution pattern as a potential genotoxic impurity, this compound serves as the definitive reference standard. Given that structurally related arylamines and aminopyridines are classified as potential genotoxic impurities (PGIs), having the exact compound with a pre-validated HPLC method ensures accurate quantification at trace levels. Procuring the precise reference standard, rather than a surrogated analog, is a regulatory necessity for compliance with ICH M7 guidelines. [4]

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